molecular formula ClF2- B1254620 Difluorochlorate(1-)

Difluorochlorate(1-)

Cat. No. B1254620
M. Wt: 73.45 g/mol
InChI Key: WONOLTWTXSUXQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Difluorochlorate(1-) is a halohalide.

Scientific Research Applications

Selective Difluoromethylation and Monofluoromethylation Reactions

Fluorine atoms, including difluoromethyl and monofluoromethyl groups, are integral in life science and materials science-related applications. Difluoromethylation methods are crucial for developing CF(2)H- and CH(2)F-containing pharmaceuticals and agrochemicals. Selective difluoromethylation, which introduces CF(2)H and CH(2)F groups into organic molecules, is a key synthetic method due to its straightforward nature (Hu, Zhang, & Wang, 2009).

Electrophilic Fluorination with Selectfluor

1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), known as Selectfluor, is a vital electrophilic fluorinating reagent. Its use as an effective route in electrophilic fluorination, which is essential for incorporating fluorine into organic molecules, is a significant area in synthetic and structural aspects of organofluorine compounds (Singh & Shreeve, 2004).

Synthesis of (1,1-Difluoroethyl)arenes

The difluoroethyl group (CF2CH3) is particularly interesting as it mimics the steric and electronic features of a methoxy group, bringing beneficial effects to target molecules. Methods for synthesizing (1,1-difluoroethyl)arenes, involving nucleophilic, electrophilic, and free radical fluorination or 1,1-difluoroethylation reactions, are essential in this domain (Li et al., 2018).

Chlorodifluoromethane-Triggered Formation of Difluoromethylated Arenes

Chlorodifluoromethane is an ideal difluoromethylating reagent, especially in forming difluoromethylated aromatic compounds significant in pharmaceuticals, agrochemicals, and materials. The palladium-catalyzed method of coupling Chlorodifluoromethane with arylboronic acids and esters represents a highly efficient way to generate difluoromethylated arenes (Feng et al., 2017).

Difluoroalkylation via Transition-Metal Catalysis

Difluoroalkylated compounds, due to the unique characteristics of the difluoromethylene (CF2) group, have a remarkable role in life and materials sciences. Transition-metal-catalyzed cross-coupling using difluoroalkyl halides as fluoroalkyl sources has become a pivotal strategy in synthesizing these compounds, offering efficient routes to a diverse range of difluoroalkylated (hetero)arenes (Feng, Xiao, & Zhang, 2018).

Aromatic Trifluoromethylation with Metal Complexes

Trifluoromethylated aromatic compounds, a major class of selectively fluorinated compounds, are critical in pharmaceuticals and agrochemicals. The development of new methods for the selective introduction of fluorine and fluorine-containing groups into organic molecules has been a key area of research, particularly involving metal complexes (Tomashenko & Grushin, 2011).

Microbial Degradation of Polyfluoroalkyl Chemicals

The environmental biodegradability of polyfluoroalkyl chemicals, including perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs), is a critical area of study. Understanding their degradation pathways, half-lives, and potential defluorination is essential for evaluating their environmental fate and effects (Liu & Avendaño, 2013).

properties

Product Name

Difluorochlorate(1-)

Molecular Formula

ClF2-

Molecular Weight

73.45 g/mol

InChI

InChI=1S/ClF2/c2-1-3/q-1

InChI Key

WONOLTWTXSUXQB-UHFFFAOYSA-N

Canonical SMILES

F[Cl-]F

Origin of Product

United States

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